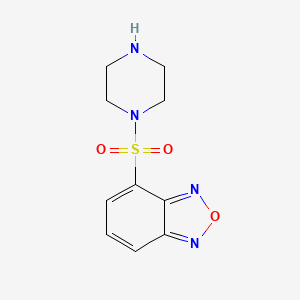
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core with a piperazinylsulfonyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
化学反应分析
Types of Reactions
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxadiazole core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinylsulfonyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(Piperazin-1-ylsulfonyl)aniline: This compound shares the piperazinylsulfonyl group but has an aniline core instead of a benzoxadiazole.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and is used as an acetylcholinesterase inhibitor.
Uniqueness
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is unique due to its benzoxadiazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological activities.
生物活性
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS No. 929824-97-5) is a heterocyclic compound characterized by its unique benzoxadiazole core and piperazinylsulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.
The molecular formula of this compound is C10H12N4O3S, with a molecular weight of 268.29 g/mol. The compound features distinct electronic and steric properties attributed to its benzoxadiazole structure, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazinylsulfonyl group facilitates the formation of hydrogen bonds and other interactions that modulate the activity of these targets. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, compounds synthesized from this scaffold have shown cytotoxicity against various cancer cell lines. In one study, a series of related compounds were tested for their ability to induce apoptosis in cancer cells, with several exhibiting IC50 values in the low micromolar range .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of this compound have also been evaluated. A study reported that certain derivatives displayed notable inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The mechanism appears to involve disruption of cellular membranes or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : A derivative of this compound was tested against human breast cancer cells (MCF-7). Results indicated an IC50 value of 5 µM, demonstrating significant cytotoxicity compared to control groups .
- Inhibition of Tyrosinase : Inhibitory studies showed that the compound effectively reduced tyrosinase activity in Agaricus bisporus, with an IC50 value of 0.18 µM. This suggests potential applications in skin whitening formulations .
Data Table: Biological Activities
属性
IUPAC Name |
4-piperazin-1-ylsulfonyl-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQBUWUNDQCXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














